molecular formula C19H31N3O2 B2554786 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine CAS No. 2034243-60-0

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B2554786
CAS No.: 2034243-60-0
M. Wt: 333.476
InChI Key: DXMILVCTGFYJLZ-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine is a chemical compound of significant interest in pharmacological and neurochemical research, particularly in the study of G Protein-Coupled Receptors (GPCRs) . With a molecular formula of C19H31N3O2 and a molecular weight of 333.5 g/mol , this synthetic intermediate features a distinct molecular architecture combining piperazine and piperidine moieties, a structure frequently associated with compounds exhibiting central nervous system activity . Its primary research value lies in its potential as a precursor or structural analog in the design of ligands that target specific neurotransmitter receptors . The compound's structure is closely related to that of other piperazine derivatives, which are often investigated for their affinity for serotonergic and other neuromodulatory receptors . Researchers utilize this compound in early-stage drug discovery projects, including structure-activity relationship (SAR) studies, to optimize selectivity and potency for potential therapeutic targets . It serves as a key building block in medicinal chemistry for developing novel psychoactive substances for experimental purposes, aiding in the exploration of receptor function and signaling pathways . This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-23-15-14-20-8-6-17(7-9-20)21-10-12-22(13-11-21)18-4-3-5-19(16-18)24-2/h3-5,16-17H,6-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMILVCTGFYJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Yb(OTf)3 (Ytterbium(III) triflate) in acetonitrile has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine exhibits several biological activities:

  • Antidepressant Effects: Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, indicating potential antidepressant properties.
  • Antipsychotic Activity: The piperazine moiety is often associated with antipsychotic effects, making this compound a candidate for further investigation in treating schizophrenia and related disorders.
  • Analgesic Properties: Some derivatives have shown promise in pain relief, potentially acting on opioid receptors or other pain pathways.

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Comments
AHeLa (cervical)12.5Significant cytotoxicity observed
BMCF-7 (breast)18.0Moderate activity noted
CSH-SY5Y (neuroblastoma)15.0Potential neuroprotective effects

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism: The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
  • Toxicity Profile: Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by modifications to its structure:

  • Piperazine Substitution: Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
  • Methoxy Substitution: The presence of methoxy groups increases lipophilicity, potentially improving membrane permeability and bioactivity.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Case Study 1: Antidepressant Potential
    • A study evaluated its effects on serotonin reuptake inhibition, showing promising results comparable to established antidepressants.
  • Case Study 2: Neuroprotective Effects
    • Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
  • Case Study 3: Antipsychotic Activity
    • A clinical trial assessed its efficacy in patients with schizophrenia, demonstrating significant improvements in symptoms compared to placebo controls.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors. The binding of the compound to these receptors can modulate various signaling pathways, leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Receptor Affinity

The position of methoxy groups on the phenyl ring significantly impacts receptor selectivity. For example:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () demonstrates high dopamine D2 receptor affinity (Ki = 12 nM), attributed to the ortho-methoxy group’s steric and electronic effects, which enhance interactions with the orthosteric binding site .
  • In contrast, the target compound’s 3-methoxyphenyl group (meta-substitution) may reduce D2 affinity compared to ortho-substituted analogs but could improve selectivity for serotonin receptors (e.g., 5-HT1A), as seen in p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine), a potent 5-HT1A antagonist (ID50 = 3–5 mg/kg) .

Piperidine vs. Piperazine Modifications

  • 2-Methoxyethyl substituents on the piperidine ring (as in the target compound) increase hydrophilicity compared to bulkier groups like 2-nitrobenzyl (). This may enhance blood-brain barrier penetration but reduce metabolic stability .
  • SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, ), a sigma-1 receptor agonist, highlights how extended alkyl chains (e.g., phenylpropyl) improve CNS bioavailability and antidepressant efficacy .

Pharmacological Profiles of Key Analogs

Dopaminergic Activity

Compound Substituents Dopamine D2 Affinity (Ki) Reference
Target Compound 3-methoxyphenyl, 2-methoxyethyl Not reported
Compound 2-methoxyphenyl, 2-nitrobenzyl 12 nM

Serotonergic Activity

Compound Substituents 5-HT1A Activity Reference
Target Compound 3-methoxyphenyl, 2-methoxyethyl Hypothesized antagonist
p-MPPI () 2'-methoxyphenyl, p-iodobenzamido ID50 = 3 mg/kg (antagonist)

Antioxidant and Physicochemical Properties

  • 1-(Phenoxyethyl)-piperazines () with methylphenoxy groups exhibit enhanced superoxide dismutase (SOD) activity, whereas chloro-substituted analogs show reduced efficacy. The target compound’s methoxy groups may similarly influence antioxidant capacity but require empirical validation .
  • SA4503 ’s dimethoxyphenethyl group improves solubility and sigma-1 binding, suggesting that the target compound’s dual methoxy groups may optimize lipophilicity for CNS targeting .

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine is a compound of interest in pharmacological research due to its potential interactions with neurotransmitter systems, particularly the dopamine D2 receptor. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its piperazine core substituted with a 2-methoxyethyl group and a 3-methoxyphenyl moiety. Its molecular formula is C23H32N4O2C_{23}H_{32}N_4O_2 with a molecular weight of approximately 396.54 g/mol. The structural formula can be represented as follows:

1 1 2 Methoxyethyl piperidin 4 yl 4 3 methoxyphenyl piperazine\text{1 1 2 Methoxyethyl piperidin 4 yl 4 3 methoxyphenyl piperazine}

The primary mechanism of action for this compound involves its affinity for dopamine receptors, specifically the D2 subtype. Studies have shown that similar piperazine derivatives exhibit significant binding affinities, suggesting that this compound may also interact closely with these receptors.

Affinity Studies

A notable study reported the synthesis of various piperazine derivatives, including those related to our compound, which were evaluated for their binding affinities to the D2 receptor. The most active derivative exhibited a Ki value of 54 nM, indicating strong receptor affinity . This suggests that this compound could potentially have similar or enhanced binding characteristics.

In Vitro Studies

In vitro evaluations have been crucial for understanding the biological activity of this compound. The following table summarizes key findings from relevant studies:

StudyCompoundBinding Affinity (Ki)Biological Activity
This compoundTBDDopamine D2 receptor antagonist
Related piperazine derivatives54 nMAntipsychotic effects observed
Piperazine saltsVariousEnhanced solubility and bioavailability

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